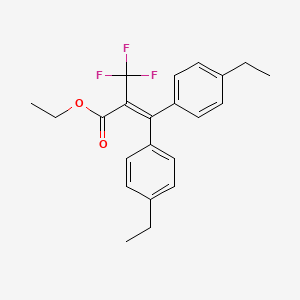
Ethyl 3,3-bis(4-ethylphenyl)-2-(trifluoromethyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3,3-bis(4-ethylphenyl)-2-(trifluoromethyl)prop-2-enoate is an organic compound characterized by its unique structure, which includes ethyl groups, phenyl rings, and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,3-bis(4-ethylphenyl)-2-(trifluoromethyl)prop-2-enoate typically involves the reaction of 4-ethylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by the addition of trifluoromethyl iodide to introduce the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3,3-bis(4-ethylphenyl)-2-(trifluoromethyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives
Applications De Recherche Scientifique
Ethyl 3,3-bis(4-ethylphenyl)-2-(trifluoromethyl)prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Ethyl 3,3-bis(4-ethylphenyl)-2-(trifluoromethyl)prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to increased biological activity. The phenyl rings may facilitate interactions with hydrophobic regions of target molecules, contributing to the compound’s overall efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3,3-bis(4-methylphenyl)-2-(trifluoromethyl)prop-2-enoate
- Ethyl 3,3-bis(4-chlorophenyl)-2-(trifluoromethyl)prop-2-enoate
- Ethyl 3,3-bis(4-bromophenyl)-2-(trifluoromethyl)prop-2-enoate
Uniqueness
Ethyl 3,3-bis(4-ethylphenyl)-2-(trifluoromethyl)prop-2-enoate is unique due to the presence of ethyl groups on the phenyl rings, which can influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct properties, such as increased lipophilicity and metabolic stability, making this compound particularly valuable in various applications.
Propriétés
Numéro CAS |
848693-55-0 |
|---|---|
Formule moléculaire |
C22H23F3O2 |
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
ethyl 3,3-bis(4-ethylphenyl)-2-(trifluoromethyl)prop-2-enoate |
InChI |
InChI=1S/C22H23F3O2/c1-4-15-7-11-17(12-8-15)19(18-13-9-16(5-2)10-14-18)20(22(23,24)25)21(26)27-6-3/h7-14H,4-6H2,1-3H3 |
Clé InChI |
OGNSEPIBHDBEJJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C(=C(C(=O)OCC)C(F)(F)F)C2=CC=C(C=C2)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(Phenoxymethyl)phenyl]butan-1-OL](/img/structure/B14197645.png)
![Methyl 6-[(2-ethoxy-2-oxoethyl)amino]hexanoate](/img/structure/B14197648.png)
![(Pyridin-4-yl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone](/img/structure/B14197655.png)
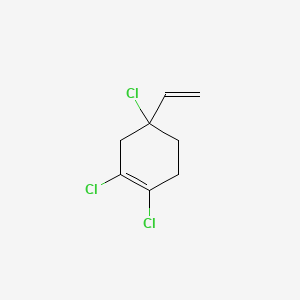

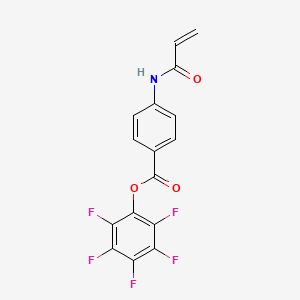
![4-(Morpholin-4-yl)-6-(thiophen-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14197674.png)
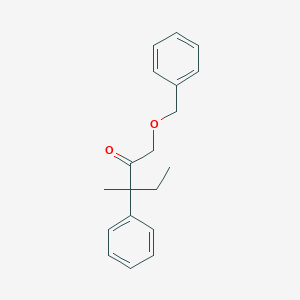

![4-[(4-Methylpyridin-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14197694.png)
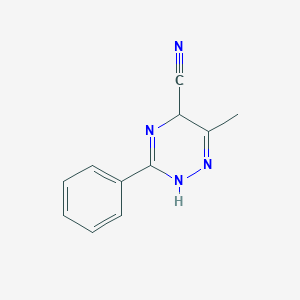
![6-[3-(Trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14197722.png)
![Diethyl [2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]phosphonate](/img/structure/B14197727.png)

